The papers discuss several mechanisms of action for compounds structurally similar to 1-Benzylpyrazolidin-3-one. For instance, 1-Benzyl-5-aryltetrazoles have been identified as novel antagonists for the P2X7 receptor, with studies showing their ability to inhibit calcium flux, IL-1beta release, and P2X7-mediated pore formation in human cells1. Another study describes the inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by 5-Benzylidene-4-oxazolidinones, which act through dose-dependent inhibition2. Additionally, compounds such as 2-Arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides and 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been found to be selective ligands for the peripheral benzodiazepine receptor (PBR), influencing steroid biosynthesis in rat cells34. Moreover, pyrazolo[3,4-d]pyrimidine-based inhibitors target the DNA polymerase III of Staphlococcus aureus, thereby inhibiting bacterial replication5.
Several studies have explored the antimicrobial potential of compounds related to 1-Benzylpyrazolidin-3-one. The 5-Benzylidene-4-oxazolidinones have shown potent inhibition of biofilm formation in MRSA, suggesting their use as chemical probes to study bacterial biofilms2. Similarly, nitrogen-carbon-linked (azolylphenyl)oxazolidinones with various azole moieties have expanded activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, indicating their potential as broad-spectrum antibiotics6.
The P2X7 receptor antagonists derived from 1-Benzyl-5-aryltetrazoles have been advanced to efficacy studies in models of neuropathic pain, demonstrating significant reversal of mechanical allodynia without affecting motor coordination1. This suggests their application in the treatment of chronic pain conditions.
Compounds such as 2-Arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been identified as selective ligands for PBR, with implications for modulating steroid biosynthesis, which could be relevant in the development of therapeutic agents targeting the peripheral benzodiazepine receptor34.
The synthesis of pyrazolone fused benzodiazepines via Rh(III)-catalyzed [4 + 3] annulation represents a novel method for creating fused seven-membered heterocyclic scaffolds, which could be valuable in the design of new pharmacologically active compounds7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6